molecular formula C15H19N3O B12915229 N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine CAS No. 90185-75-4

N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine

Cat. No.: B12915229
CAS No.: 90185-75-4
M. Wt: 257.33 g/mol
InChI Key: OVFUWPPEZISLTQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine is a tertiary amine derivative featuring a pyrimidine core substituted with methyl and phenyl groups at the 2- and 6-positions, respectively. The pyrimidine ring is connected via an ether linkage to a dimethylaminoethyl chain. This structural motif is significant in medicinal chemistry due to the pyrimidine ring’s role in hydrogen bonding and π-π interactions, which are critical for biological target engagement.

Properties

CAS No.

90185-75-4

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)oxyethanamine

InChI

InChI=1S/C15H19N3O/c1-12-16-14(13-7-5-4-6-8-13)11-15(17-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3

InChI Key

OVFUWPPEZISLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OCCN(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Ether Linkage Formation: The ether linkage is formed by reacting the pyrimidine derivative with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of solvents that facilitate the desired reactions and improve product purity.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Reduced derivatives with hydrogenated rings or groups.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Probes: It can be used as a probe to study biological processes and interactions due to its unique structure.

Medicine:

    Pharmaceutical Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine
  • Structural Difference : The oxygen atom in the target compound is replaced with sulfur (sulfanyl group).
  • Implications : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may enhance lipophilicity and alter metabolic stability. Sulfur-containing analogs often exhibit prolonged half-lives due to reduced oxidative metabolism .
6-(2-Aminoethoxy)-N,N-dimethylpyrimidin-4-amine
  • Structural Difference : The pyrimidine lacks phenyl and methyl substituents, and the side chain is simpler.
  • Implications : The absence of bulky groups (phenyl/methyl) likely increases solubility but reduces target selectivity. Such simplifications are common in early-stage lead optimization .

Heterocyclic Core Modifications

Doxylamine Succinate (Antihistamine)
  • Structure: Features a pyridine ring instead of pyrimidine, linked to a dimethylaminoethyl chain via an ether.
  • Doxylamine’s clinical use as a sedative highlights the importance of heterocycle choice in pharmacokinetics .
Carbinoxamine-Related Compounds
  • Structure : Contains a phenyl-pyridinylmethoxy group instead of pyrimidinyloxy.
  • Implications: The pyridine-phenyl moiety enhances aromatic stacking interactions, which may improve binding to histamine receptors. Pharmacopeial standards for carbinoxamine emphasize the need for rigorous purity testing, a consideration relevant to the target compound .

Side Chain and Functional Group Variations

Orphenadrine Citrate
  • Structure: A dimethylaminoethyl chain linked to a diphenylmethoxy group.
  • Orphenadrine’s use as a muscle relaxant underscores the impact of steric effects on biological activity .
N,N-Dimethyl-2-((pivaloyloxy)amino)ethan-1-amine
  • Structure : Includes a pivaloyloxy protecting group on the amine.
  • Implications : Such modifications are typical in prodrug strategies to enhance bioavailability. The target compound’s free amine may offer faster receptor binding but poorer oral absorption .

Physicochemical and Pharmacological Implications

Physicochemical Properties

Compound LogP (Predicted) Solubility Key Structural Feature
Target Compound ~2.5 Moderate (aqueous) Pyrimidine-O-dimethylaminoethyl
Sulfur Analog () ~3.0 Low Pyrimidine-S-dimethylaminoethyl
Doxylamine Succinate () ~1.8 High Pyridine-O-dimethylaminoethyl
Orphenadrine Citrate () ~3.2 Low Diphenylmethoxy-dimethylaminoethyl
  • Key Observations :
    • Electron-deficient pyrimidine cores may reduce solubility compared to pyridine analogs.
    • Sulfur substitution increases lipophilicity, which could enhance tissue penetration but complicate formulation .

Pharmacological Considerations

  • Target Engagement : The pyrimidine ring’s nitrogen atoms may facilitate hydrogen bonding with enzymes or receptors, akin to pyrimidine-based kinase inhibitors.
  • Metabolism: Dimethylaminoethyl chains are prone to N-demethylation, a common metabolic pathway. Steric shielding from the pyrimidine’s phenyl group could slow this process .

Biological Activity

N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine, commonly referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, leading to a range of pharmacological effects.

PropertyValue
CAS Number 126233-98-5
Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
IUPAC Name N,N-dimethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)oxyethanamine
Canonical SMILES CC1=NC(=CC(=N1)OCCN(C)C)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's structure facilitates binding to specific sites on enzymes or receptors, potentially leading to:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound, particularly in relation to human cancer cell lines. For instance, compounds structurally related to N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethanamine have shown significant inhibitory effects on histone deacetylases (HDACs), which are pivotal in cancer progression.

A notable study demonstrated that a related compound exhibited potent inhibitory activity against human class I HDAC isoforms and effectively induced apoptosis in myelodysplastic syndrome cell lines (SKM-1). This suggests that N,N-Dimethyl derivatives could also possess similar antitumor properties through similar mechanisms, promoting cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of N,N-Dimethyl derivatives indicates favorable absorption and distribution characteristics. In vivo studies have shown low toxicity levels and minimal interaction with the human ether-a-go-go (hERG) channel, which is crucial for cardiac safety . The compound's IC50 value for hERG inhibition was reported at 34.6 μM, suggesting a relatively safe profile for further development .

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • In Vitro Studies: Research has focused on the compound's ability to induce apoptosis in various cancer cell lines, with findings indicating enhanced intracellular levels of acetylated histones, a marker of HDAC inhibition.
  • In Vivo Efficacy: Animal models treated with related compounds displayed significant tumor regression, particularly in immunocompetent mice, indicating the importance of the immune system in mediating the antitumor effects .
  • Pharmacological Applications: The unique structure of N,N-Dimethyl derivatives positions them as potential candidates for drug development targeting specific diseases, including various cancers and possibly inflammatory conditions due to their receptor-modulating capabilities .

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